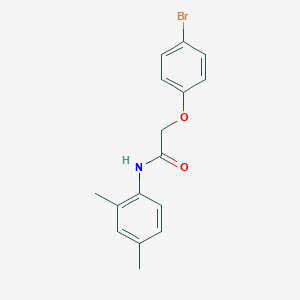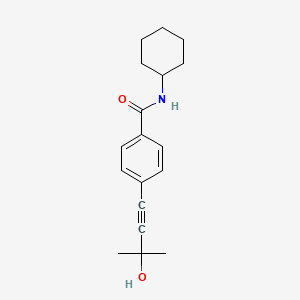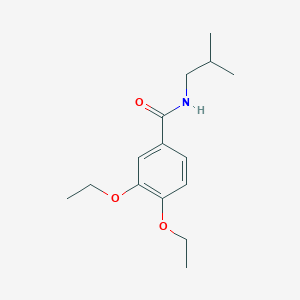![molecular formula C22H22N2O4 B5807561 N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide, commonly known as DANA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in medical research. DANA is a small molecule that can be synthesized in the laboratory and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of DANA is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. DANA has been shown to bind specifically to the SH3 domain of the protein Crk, preventing its interaction with other proteins. This inhibition of protein-protein interactions may have implications for the treatment of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
DANA has been shown to have various biochemical and physiological effects. In addition to its role as a fluorescent probe for protein-protein interactions, DANA has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, DANA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using DANA in lab experiments is its ability to specifically bind to the SH3 domain of Crk, allowing for the detection of protein-protein interactions in live cells. Additionally, DANA has been shown to have various biochemical and physiological effects, making it a versatile tool for medical research. However, one limitation of using DANA is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving DANA. One area of research involves the development of new fluorescent probes based on the structure of DANA for the detection of protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of DANA and its potential use as a therapeutic agent in the treatment of cancer and neurodegenerative diseases. Finally, the development of new synthesis methods for DANA may lead to the discovery of new compounds with similar biochemical and physiological effects.
合成法
The synthesis of DANA involves several steps, starting with the reaction of 1-naphthylamine with acetic anhydride to form N-acetyl-1-naphthylamine. The resulting compound is then reacted with 3,4-dimethoxybenzoyl chloride to form N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1-naphthylamine. Finally, the product is treated with ethanolic ammonia to form the desired compound, N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide.
科学的研究の応用
DANA has been studied extensively for its potential application in medical research. One area of research involves its use as a fluorescent probe for the detection of protein-protein interactions. DANA has been shown to bind specifically to the SH3 domain of the protein Crk, allowing for the detection of protein-protein interactions in live cells. Additionally, DANA has been studied for its potential use as a therapeutic agent in the treatment of cancer and neurodegenerative diseases.
特性
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(3,4-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-19-11-10-15(12-20(19)27-2)13-22(25)28-24-21(23)14-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13-14H2,1-2H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDKCJJUBCSRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}benzenesulfonamide](/img/structure/B5807493.png)

![2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5807509.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5807517.png)

![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B5807545.png)
![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5807575.png)
![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)

![ethyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5807593.png)